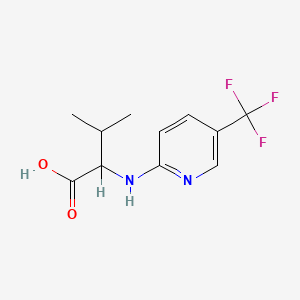

3-Methyl-2-(5-trifluoromethyl-pyridin-2-ylamino)-butyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methyl-2-(5-trifluoromethyl-pyridin-2-ylamino)-butyric acid, also known as 5-TFMPBA, is a small molecule that has been studied for its potential applications in scientific research. It is a member of the pyridinium class of compounds, and it has been investigated for its potential to act as a neurotransmitter in the brain and its ability to modulate the activity of other neurotransmitters. 5-TFMPBA has been studied for its potential to be used in laboratory experiments to better understand the mechanisms of action of neurotransmitters and the biochemical and physiological effects of those neurotransmitters.

Scientific Research Applications

3-Methyl-2-(5-trifluoromethyl-pyridin-2-ylamino)-butyric acid has been studied for its potential to act as a neurotransmitter in the brain. It has been shown to modulate the activity of other neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been studied for its potential to be used in laboratory experiments to better understand the mechanisms of action of neurotransmitters and the biochemical and physiological effects of those neurotransmitters.

Mechanism of Action

Mode of Action

It is known that the biological activities of trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

Tfmp derivatives are widely used in the agrochemical and pharmaceutical industries, suggesting they may interact with a variety of biochemical pathways .

Result of Action

It is known that tfmp derivatives have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries .

Action Environment

The presence of a fluorine atom and a carbon-containing pyridine in tfmp derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Advantages and Limitations for Lab Experiments

The advantages of using 3-Methyl-2-(5-trifluoromethyl-pyridin-2-ylamino)-butyric acid in laboratory experiments include its high purity and yields, as well as its ability to modulate the activity of other neurotransmitters. However, one limitation of using this compound in laboratory experiments is that it can be difficult to synthesize in large quantities. Additionally, there is still a lack of knowledge about the long-term effects of this compound on the brain, so further research is needed to better understand its potential implications.

Future Directions

Future research on 3-Methyl-2-(5-trifluoromethyl-pyridin-2-ylamino)-butyric acid could focus on its potential to be used as a treatment for depression and anxiety. Additionally, research could investigate its potential to be used as an adjunctive treatment for other psychiatric disorders, such as bipolar disorder and schizophrenia. Research could also focus on its potential to be used as a treatment for substance use disorders, such as alcohol and opioid addiction. Finally, research could investigate its potential to be used as an adjunctive treatment for neurological disorders, such as Parkinson's disease and Alzheimer's disease.

Synthesis Methods

3-Methyl-2-(5-trifluoromethyl-pyridin-2-ylamino)-butyric acid can be synthesized from commercially available starting materials, such as pyridine and trifluoroacetic anhydride. The reaction is carried out in anhydrous acetonitrile at room temperature for 24 hours. The reaction yields the desired product in high purity and yields of over 70%.

Biochemical Analysis

Biochemical Properties

3-Methyl-2-(5-trifluoromethyl-pyridin-2-ylamino)-butyric acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The trifluoromethyl group and pyridine moiety contribute to its high reactivity and specificity in binding interactions. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, it can bind to specific protein receptors, influencing various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the expression of genes involved in metabolic processes, leading to alterations in cellular metabolism . Furthermore, it can impact cell signaling pathways by binding to specific receptors, thereby influencing downstream signaling cascades .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes and inhibit or activate their activity, depending on the context. For instance, its interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting drug metabolism . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The presence of the trifluoromethyl group and pyridine moiety influences its metabolic flux and the levels of metabolites produced . This compound can also affect the activity of cofactors involved in metabolic reactions, further modulating its biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s physicochemical properties, such as its lipophilicity and molecular size, also play a role in its transport and distribution .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

properties

IUPAC Name |

3-methyl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O2/c1-6(2)9(10(17)18)16-8-4-3-7(5-15-8)11(12,13)14/h3-6,9H,1-2H3,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFIHQUDURXWQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC1=NC=C(C=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389288 |

Source

|

| Record name | 3-Methyl-2-(5-trifluoromethyl-pyridin-2-ylamino)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1028251-32-2 |

Source

|

| Record name | 3-Methyl-2-(5-trifluoromethyl-pyridin-2-ylamino)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1305284.png)